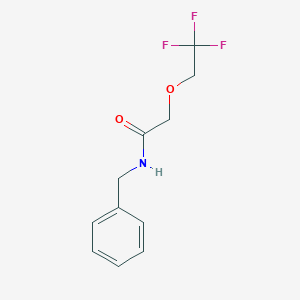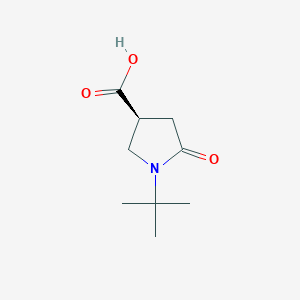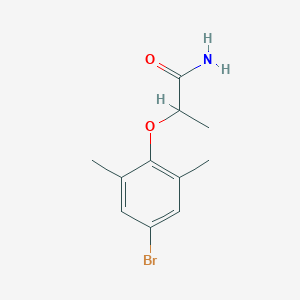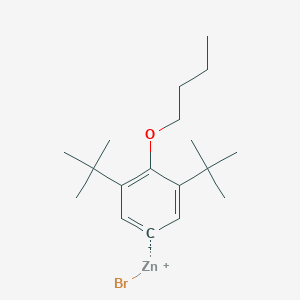
(4-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its zinc-bromide bond and the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−n−butyloxy−3,5−di−tert−butylphenyl)MgBr+ZnBr2→(4−n−butyloxy−3,5−di−tert−butylphenyl)ZnBr+MgBr2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The zinc-bromide bond can participate in nucleophilic substitution reactions, where the zinc acts as a nucleophile.
Transmetalation: This compound can undergo transmetalation reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Transmetalation: Palladium or nickel catalysts are commonly used in cross-coupling reactions. The reaction conditions often involve mild temperatures and the presence of a base.
Major Products
Nucleophilic substitution: The major products are typically substituted phenyl derivatives.
Transmetalation: The major products are biaryl compounds or other coupled products, depending on the nature of the reactants.
Aplicaciones Científicas De Investigación
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceutical research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: The compound is used as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide involves the formation of reactive intermediates through the cleavage of the zinc-bromide bond. In nucleophilic substitution reactions, the zinc atom acts as a nucleophile, attacking electrophilic centers in the reactants. In transmetalation reactions, the zinc atom transfers its organic ligand to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains a magnesium-bromide bond instead of a zinc-bromide bond.
(4-n-butyloxy-3,5-di-tert-butylphenyl)lithium: Contains a lithium atom instead of zinc, leading to different reactivity and stability.
(4-n-butyloxy-3,5-di-tert-butylphenyl)boronic acid: Contains a boronic acid group, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(4-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its zinc-bromide bond, which imparts specific reactivity and stability characteristics. The presence of bulky tert-butyl groups also influences its steric properties, making it suitable for selective reactions in organic synthesis.
Propiedades
Fórmula molecular |
C18H29BrOZn |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
bromozinc(1+);2-butoxy-1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BBJBWXNMGREIBY-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


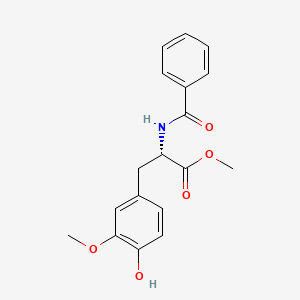
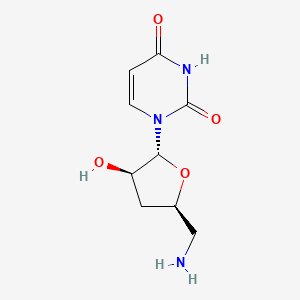


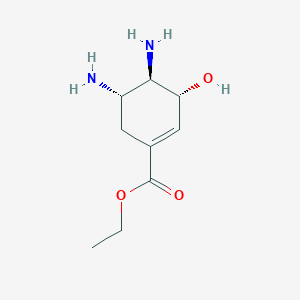

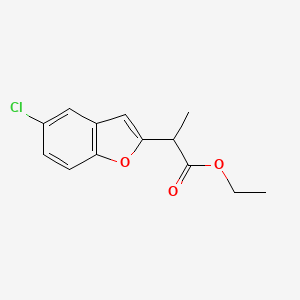
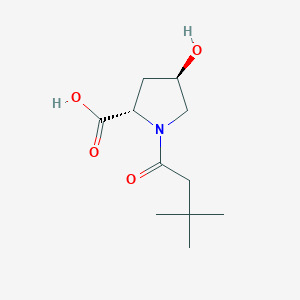
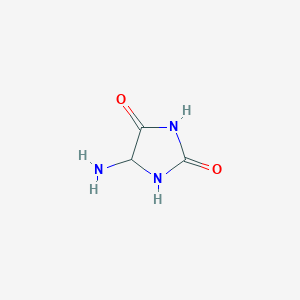
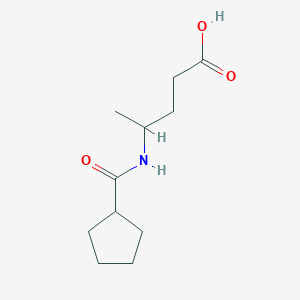
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
